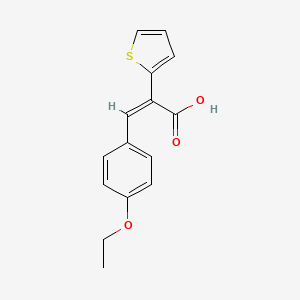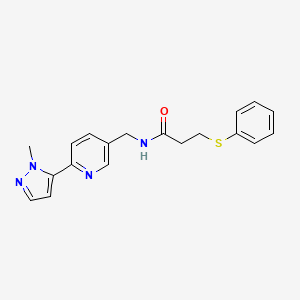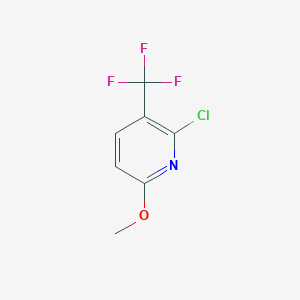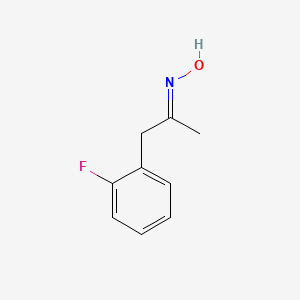![molecular formula C22H23NO4 B2415879 1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-17-1](/img/structure/B2415879.png)
1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro compounds are a class of organic compounds that have two or more rings that share one atom . The term “spiro” is derived from the Latin word “spira”, meaning a coil or spiral. Spiro compounds are typically named by indicating the number of atoms in each ring. In the case of “1’-(2-Phenoxypropanoyl)spiro[chroman-2,4’-piperidin]-4-one”, it is a spiro compound with a chroman and a piperidin ring .
Synthesis Analysis
The synthesis of spiro compounds often involves the use of a key spirocyclic intermediate, which can be generated through various methods such as cyclization reactions . For instance, piperidine derivatives, which could be structurally similar to the compound you’re asking about, can be synthesized through N-heterocyclization of primary amines with diols .Molecular Structure Analysis
The molecular structure of a compound can be determined using various analytical techniques. For spiro compounds, the shared atom is typically a quaternary carbon atom . The compound you’re asking about appears to have a spiro linkage between a chroman ring and a piperidin ring .Chemical Reactions Analysis
The chemical reactions of spiro compounds can vary widely depending on the specific structure of the compound. For instance, spiro compounds containing a piperidine ring can undergo a variety of intra- and intermolecular reactions .Applications De Recherche Scientifique
Pharmacophore Importance in Medicinal Chemistry
The spiro[chromane-2,4'-piperidine]-4(3H)-one, a structural component of many drugs, drug candidates, and biochemical reagents, has shown significant progress in medicinal chemistry. Recent syntheses of derivatives and their biological relevance demonstrate the potential for developing new biologically active substances containing this pharmacophore (Ghatpande et al., 2020).
Anti-Microbial Properties
A novel N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogue has shown promising anti-fungal and anti-microbial activities. This was developed through an efficient synthesis method involving two-stage condensation and amidation reactions (Ghatpande et al., 2021).
Histone Deacetylase Inhibitors
Spiro[chromane-2,4′-piperidine] derivatives have been identified as novel histone deacetylase (HDAC) inhibitors. These compounds exhibit abilities to inhibit nuclear HDACs and possess antiproliferative activities, contributing to advancements in cancer treatment (Thaler et al., 2012).
Acetyl-CoA Carboxylase Inhibition
Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their in vitro acetyl-CoA carboxylase (ACC) inhibitory activity. These compounds demonstrate potential in addressing metabolic disorders (Shinde et al., 2009).
Orientations Futures
The future directions for research on a specific compound would depend on its potential applications. For instance, piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, future research could focus on developing new synthesis methods or exploring potential pharmaceutical applications.
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction , suggesting that this compound may interact with its targets to induce therapeutic effects. More detailed studies are required to elucidate the specific interactions and resulting changes.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives
Result of Action
As a piperidine derivative, this compound may have potential pharmacological applications . More detailed studies are required to describe the specific molecular and cellular effects of this compound’s action.
Propriétés
IUPAC Name |
1'-(2-phenoxypropanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-16(26-17-7-3-2-4-8-17)21(25)23-13-11-22(12-14-23)15-19(24)18-9-5-6-10-20(18)27-22/h2-10,16H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSISVDEBRYQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
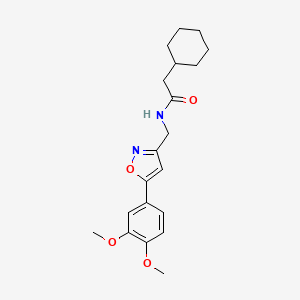
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2415798.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide](/img/structure/B2415799.png)
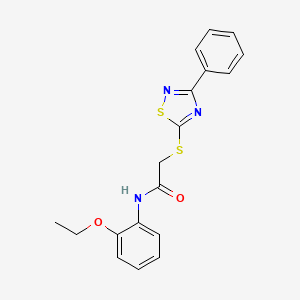
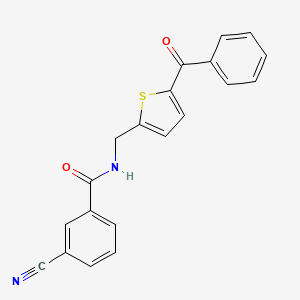
![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrobromide](/img/structure/B2415803.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1-sulfonamido](/img/structure/B2415807.png)
![1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2415811.png)
![(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide](/img/structure/B2415812.png)
